molecular formula C12H19N3O B12115056 1-(3-Isopropoxypyridin-2-yl)piperazine CAS No. 184575-14-2

1-(3-Isopropoxypyridin-2-yl)piperazine

Cat. No.: B12115056
CAS No.: 184575-14-2
M. Wt: 221.30 g/mol
InChI Key: YZIAFUDRRZZAGQ-UHFFFAOYSA-N
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Description

1-(3-Isopropoxypyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropoxypyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using cost-effective and efficient methods. For example, a practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products due to its operational simplicity and the conveniently available reactants.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropoxypyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Isopropoxypyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as its interaction with various biological targets.

    Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound may have potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Isopropoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as antagonists of the α2-adrenergic receptor and partial agonists of the 5-HT1A receptor . These interactions can lead to various biological effects, such as modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Isopropoxypyridin-2-yl)piperazine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives. Its isopropoxy group on the pyridine ring may influence its interaction with biological targets and its overall pharmacokinetic profile.

Properties

CAS No.

184575-14-2

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(3-propan-2-yloxypyridin-2-yl)piperazine

InChI

InChI=1S/C12H19N3O/c1-10(2)16-11-4-3-5-14-12(11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3

InChI Key

YZIAFUDRRZZAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N2CCNCC2

Origin of Product

United States

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